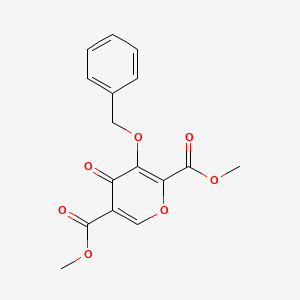

dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Description

BenchChem offers high-quality dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVROVKRCYLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Key Intermediate in Dolutegravir Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, with the Chemical Abstracts Service (CAS) number 1246616-66-9 , is a pivotal intermediate in the synthesis of Dolutegravir, a potent and widely used antiretroviral medication for the treatment of HIV-1 infection.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its critical role in the pharmaceutical industry. Understanding the synthesis and characterization of this molecule is essential for chemists and researchers involved in the development and manufacturing of this vital therapeutic agent.

Chemical Identity and Properties

This pyran derivative is a complex organic molecule with the molecular formula C₁₆H₁₄O₇ and a molecular weight of 318.28 g/mol .[3][4] Its structure features a 4-pyrone ring substituted with two methoxycarbonyl groups and a benzyloxy group, which contributes to its stability and reactivity in subsequent synthetic steps.

Table 1: Physicochemical Properties of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

| Property | Value | Source |

| CAS Number | 1246616-66-9 | [3][5] |

| Molecular Formula | C₁₆H₁₄O₇ | [3][4] |

| Molecular Weight | 318.28 g/mol | [3][4] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥98% | [1][2] |

| Boiling Point | 534.9±50.0 °C (Predicted) | [3][4] |

| Density | 1.34±0.1 g/cm³ (Predicted) | [3][4] |

| Flash Point | 238.9±30.2 °C (Predicted) | [3] |

| Refractive Index | 1.567 (Predicted) | [3] |

While experimental physical properties are not widely published, predicted values provide a useful estimation for handling and process development. For precise characterization, experimental determination of properties such as melting point is recommended.

Synthesis and Mechanism

The synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a multi-step process that culminates in a cyclization reaction to form the core pyrone structure. A common and efficient method involves the reaction of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate with dimethyl oxalate.[1]

Experimental Protocol

Materials:

-

Methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate

-

Dimethyl oxalate

-

Sodium tert-butanol

-

Toluene

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction flask, add 30 mmol of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate, 45 mmol of dimethyl oxalate, and 15 mmol of sodium tert-butanol in 300 mL of toluene.[1]

-

Heat the reaction mixture to 105 °C and reflux for 6 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.[1]

-

Remove the toluene solvent by rotary evaporation to obtain the crude product.[1]

-

Purify the crude product by column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent to afford dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. A typical yield for this process is around 90%.[1]

Mechanistic Insights

The formation of the 4H-pyran-4-one ring in this synthesis is a fascinating example of a base-catalyzed condensation and cyclization cascade. The underlying mechanism can be understood through the principles of the Claisen condensation.

Caption: Role of the title compound as a key intermediate in Dolutegravir synthesis.

The two methoxycarbonyl groups at positions 2 and 5, and the benzyloxy group at position 3, are strategically placed for further functionalization and ring-forming reactions that ultimately lead to the formation of the tetracyclic structure of Dolutegravir. The pyrone ring itself is a precursor to the pyridinone core of the final drug.

Characterization and Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure and identifying any impurities. The proton NMR would show characteristic signals for the aromatic protons of the benzyl group, the methyl ester protons, and the pyrone ring proton. The carbon NMR would provide a complete carbon fingerprint of the molecule.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS). [3]* Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the carbonyl groups of the esters and the pyrone ring, as well as the ether linkage of the benzyloxy group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and quantifying any impurities.

Commercial suppliers often provide access to these analytical data upon request, which is a crucial step for any research or development activities. [6][7]

Conclusion

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is more than just a chemical compound; it is a critical building block in the synthesis of a life-saving medication. Its efficient synthesis and high purity are essential for the production of Dolutegravir. This guide has provided a detailed overview of its properties, a robust synthesis protocol with mechanistic considerations, and its vital role in pharmaceutical manufacturing. For scientists and researchers in the field, a thorough understanding of this key intermediate is indispensable for advancing the development and production of antiretroviral therapies.

References

-

Pharmaceutical Intermediates - Shanghai Novemed Acta Pharmaceutical. Available from: [Link]

-

CAS No.1246616-66-9,diMethyl 3-(benzyloxy). LookChem. Available from: [Link]

-

dimethyl 3-(benzyloxy)-4-oxo-4h-pyran-2,5-dicarboxylate. ChemUniverse. Available from: [Link]

Sources

- 1. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9 [chemicalbook.com]

- 2. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. Dimethyl 3-(Benzyloxy)-4-Oxo-4H-Pyran-2,5-Dicarboxylate [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. 1246616-66-9|Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate in the synthesis of the antiretroviral drug dolutegravir, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling considerations. The document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule.

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-66-9) is a polyfunctionalized heterocyclic compound belonging to the 4-pyrone class.[3] Its molecular structure, featuring a benzyloxy substituent and two methyl ester groups on the 4-oxo-4H-pyran core, makes it a versatile building block in organic synthesis. The primary application of this compound lies in its role as a crucial precursor for the production of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection.[1][2] Understanding the fundamental physicochemical properties of this intermediate is paramount for process optimization, quality control, and the development of robust synthetic methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

| Property | Value | Source |

| IUPAC Name | Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | N/A |

| CAS Number | 1246616-66-9 | [3] |

| Molecular Formula | C₁₆H₁₄O₇ | [3] |

| Molecular Weight | 318.28 g/mol | [4] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 534.9 ± 50.0 °C (Predicted) | [1][3] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1][3] |

| Flash Point | 238.9 ± 30.2 °C (Predicted) | [3] |

| Refractive Index | 1.567 (Predicted) | [3] |

| Polar Surface Area (PSA) | 88.1 Ų | [3] |

| XLogP3 | 1.9 | [3] |

Solubility

While specific experimental solubility data for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in a range of solvents is not extensively documented, general knowledge of 4H-pyran derivatives suggests they are often insoluble in water.[5] For practical applications, organic solvents are typically employed. Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Experimental determination of solubility in relevant solvent systems is crucial for process development and purification.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, two distinct singlets for the two methyl ester groups, and a singlet for the vinylic proton on the pyran ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and ketone groups, aromatic carbons, the benzylic carbon, the methyl carbons of the esters, and the carbons of the pyran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. Bands corresponding to C-O stretching and aromatic C-H and C=C stretching will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (318.0739 g/mol ).[3]

Synthesis and Purification

A common synthetic route to dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves the reaction of methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-oxobutanoate with dimethyl oxalate in the presence of a base.[1][4]

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate:

-

To a reaction flask, add methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-oxobutanoate (30 mmol), dimethyl oxalate (45 mmol), and sodium tert-butoxide (15 mmol) in toluene (300 mL).[1][4]

-

Heat the reaction mixture to 105 °C and reflux for 6 hours.[1][4]

-

After the reaction is complete, cool the mixture to room temperature and filter.[1][4]

-

Remove the toluene solvent by rotary evaporation to obtain the crude product.[1][4]

-

Purify the crude product by column chromatography using a hexane:ethyl acetate (9:4 v/v) eluent to yield the final product.[1][4]

Caption: Synthetic workflow for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Stability and Handling

While specific stability studies on dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate are not extensively reported, information on the stability of the 4H-pyran-4-one core and its derivatives can provide valuable insights.

General Stability Considerations

The 4H-pyran-4-one ring system can be susceptible to degradation under certain conditions. Potential degradation pathways may include:

-

Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the ester groups and potentially the opening of the pyran ring.

-

Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of degradation products.

Forced degradation studies on the final drug product, dolutegravir, have shown it to be unstable in acidic and oxidative conditions.[1] This suggests that the pyranone intermediate may also exhibit sensitivity to these conditions.

Recommended Storage and Handling

To ensure the integrity of the compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Biological Activity and Applications

The primary and most well-documented application of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is its use as a key intermediate in the synthesis of dolutegravir.[1][2]

Beyond this specific application, the 4H-pyran scaffold is a common motif in a wide range of biologically active compounds. Derivatives of 4H-pyran have been reported to exhibit various pharmacological activities, including:

-

Antimicrobial

-

Anticancer

-

Antioxidant

The presence of the 4-oxo-4H-pyran-2,5-dicarboxylate core in this molecule suggests potential for further derivatization and exploration of its biological activity in various therapeutic areas.

Conclusion

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a fundamentally important intermediate in the pharmaceutical industry, particularly in the production of the anti-HIV medication dolutegravir. This guide has summarized the available physicochemical data, outlined a reliable synthetic protocol, and discussed important considerations for its stability and handling. While there is a need for more comprehensive experimental data, this document provides a solid foundation for researchers and drug development professionals working with this key molecule. Further studies to fully characterize its properties will undoubtedly contribute to the optimization of its synthesis and application in the development of life-saving medicines.

References

-

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | Chemsrc . Chemsrc.com. [Link]

-

Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization . MDPI. [Link]

-

3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546 . PubChem. [Link]

-

Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) . National Institutes of Health. [Link]

-

Synthesis of Pyranone and Pyridinones Derivatives . ResearchGate. [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations . National Institutes of Health. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues . National Institutes of Health. [Link]

-

Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven . Growing Science. [Link]

Sources

A Technical Guide to the Solubility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide will delve into the predicted solubility based on the compound's physicochemical properties, outline detailed experimental protocols for precise solubility determination, and discuss the implications of its solubility in various applications.

Introduction: The Significance of Pyran Derivatives

Pyran and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic molecules.[1][2] These oxygen-containing heterocycles are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The compound of focus, dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, serves as a crucial intermediate in the synthesis of pharmaceuticals, notably in the preparation of the antiretroviral medication dolutegravir.[6][7] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The general principle of "like dissolves like" provides a foundational understanding of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[8][9]

Table 1: Physicochemical Properties of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | [10] |

| Molecular Weight | 318.28 g/mol | [6][10] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [6][10] |

| Predicted Boiling Point | 534.9 ± 50.0 °C | [6][10] |

| Predicted Flash Point | 238.9 ± 30.2 °C | [10] |

| Predicted Refractive Index | 1.567 | [10] |

| Polar Surface Area (PSA) | 88.1 Ų | [10] |

| Predicted LogP (XLogP3) | 1.9 | [10] |

The structure of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate incorporates both polar and non-polar features. The pyranone ring with its ketone and ether functionalities, along with the two methyl ester groups, contributes to its polarity (PSA of 88.1 Ų). The presence of the benzyl group introduces a significant non-polar character. The predicted LogP value of 1.9 suggests a degree of lipophilicity.

Based on these properties, it is anticipated that the compound will exhibit moderate to good solubility in a range of common organic solvents. Its solubility is likely to be highest in solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Predicted Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate. These solvents have moderate polarity and can effectively solvate the molecule.

-

Moderate Solubility: Acetone, Acetonitrile, Methanol, Ethanol. While polar, the larger non-polar benzyl group may limit very high solubility.

-

Low Solubility/Insolubility: Hexane, Toluene, Water. Hexane is non-polar and will not effectively solvate the polar functional groups. Toluene, while aromatic, is largely non-polar. The compound's overall low polarity and lack of readily ionizable groups suggest low solubility in water.

A synthesis procedure for the compound mentions purification by column chromatography using a mixture of hexane and ethyl acetate (9:4 v/v).[6][7] This indicates that the compound is soluble in this solvent mixture, further supporting the prediction of good solubility in moderately polar organic solvents like ethyl acetate and limited solubility in non-polar solvents like hexane.

Experimental Determination of Solubility

While predictions provide a useful starting point, precise quantitative solubility data must be determined experimentally. The following section details a robust protocol for determining the solubility of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

Materials and Equipment

-

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in a suitable solvent (e.g., acetonitrile).

-

HPLC Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Accurately weigh an excess amount of the compound into several vials.[11]

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.[11]

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer separation, centrifuge the vials.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of the compound from the calibration curve.

-

Solubility Calculation: Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Dichloromethane | 9.08 | > 100 |

| Chloroform | 4.81 | > 100 |

| Tetrahydrofuran | 7.52 | 85.2 |

| Ethyl Acetate | 6.02 | 75.6 |

| Acetone | 20.7 | 52.3 |

| Acetonitrile | 37.5 | 41.8 |

| Methanol | 32.7 | 25.1 |

| Ethanol | 24.5 | 18.9 |

| Toluene | 2.38 | 5.4 |

| Hexane | 1.88 | < 1 |

| Water | 80.1 | < 0.1 |

Discussion and Implications

The solubility profile of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has significant implications for its practical application.

-

Synthesis and Purification: The high solubility in chlorinated solvents and ethyl acetate makes them excellent choices for reaction media and for purification by column chromatography. The low solubility in hexane makes it a suitable anti-solvent for precipitation or crystallization.

-

Drug Development: In the context of its use as a pharmaceutical intermediate, understanding its solubility is crucial for developing efficient and scalable synthetic processes. For instance, knowledge of its solubility in various solvents allows for the selection of appropriate systems for reaction, work-up, and crystallization to ensure high purity and yield.

-

Analytical Method Development: The choice of solvent for analytical techniques such as HPLC and NMR is guided by the compound's solubility. A solvent that provides good solubility ensures accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. By combining theoretical predictions based on its physicochemical properties with a detailed experimental protocol for quantitative determination, researchers and professionals can gain a thorough understanding of its behavior in various organic solvents. This knowledge is critical for the effective utilization of this important pyran derivative in research, development, and manufacturing.

References

-

ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Nazari, Z., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 999587. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

PubMed. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956-1974. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(56), 35465-35480. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- CAS#: 1246616-66-9 [m.chemicalbook.com]

- 7. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9 [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Spectroscopic Characterization of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate in the synthesis of the antiretroviral drug Dolutegravir.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Given the limited availability of public domain experimental spectra for this specific molecule, this guide will focus on the predicted spectroscopic data, the rationale behind these predictions, and the established methodologies for their acquisition and interpretation.

Introduction to Spectroscopic Analysis

The structural confirmation of a synthetic compound like dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is paramount in pharmaceutical development to ensure purity, identity, and consistency. The synergistic application of NMR, IR, and MS provides a comprehensive molecular profile. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, offering crucial clues about the molecule's assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. Predictions are based on established chemical shift theory and data from structurally similar compounds.[4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30-7.45 | Multiplet | 5H | Phenyl-H | Aromatic protons of the benzyl group. |

| ~8.10 | Singlet | 1H | Pyran-H (C6-H) | Olefinic proton on the pyran ring, deshielded by the adjacent oxygen and carbonyl group. |

| ~5.25 | Singlet | 2H | Benzyl-CH₂ | Methylene protons of the benzyl group, adjacent to an oxygen atom. |

| ~3.90 | Singlet | 3H | Ester-OCH₃ (C2) | Methyl protons of the ester group at position 2. |

| ~3.85 | Singlet | 3H | Ester-OCH₃ (C5) | Methyl protons of the ester group at position 5. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | C4 (C=O) | Ketone carbonyl carbon. |

| ~165.0 | C2-Ester (C=O) | Ester carbonyl carbon at position 2. |

| ~163.0 | C5-Ester (C=O) | Ester carbonyl carbon at position 5. |

| ~158.0 | C6 | Olefinic carbon of the pyran ring adjacent to the ring oxygen. |

| ~145.0 | C3 | Carbon bearing the benzyloxy group. |

| ~136.0 | Phenyl-C (quaternary) | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~128.0-129.0 | Phenyl-CH | Aromatic carbons of the benzyl group. |

| ~115.0 | C2 | Carbon bearing the ester group at position 2. |

| ~110.0 | C5 | Carbon bearing the ester group at position 5. |

| ~75.0 | Benzyl-CH₂ | Methylene carbon of the benzyl group. |

| ~53.0 | Ester-OCH₃ (C2) | Methyl carbon of the ester group at position 2. |

| ~52.5 | Ester-OCH₃ (C5) | Methyl carbon of the ester group at position 5. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize shim gradients to ensure high resolution.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Employ a sufficient relaxation delay to ensure accurate integration of quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Structural Elucidation Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic and Olefinic C-H |

| ~2950 | Medium | C-H stretch | Aliphatic C-H (methyl) |

| ~1750 | Strong | C=O stretch | Ester Carbonyl |

| ~1650 | Strong | C=O stretch | Ketone Carbonyl (pyrone) |

| ~1600, ~1495 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester and Ether |

| ~1100 | Strong | C-O-C stretch | Pyran Ring Ether |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Interpretation of Key IR Bands

The IR spectrum will be dominated by strong carbonyl absorptions. The ester C=O stretch is expected at a higher wavenumber (~1750 cm⁻¹) than the conjugated ketone of the pyrone ring (~1650 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches, along with a complex fingerprint region containing various C-O stretches, will further confirm the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 318 | [M]⁺ | Molecular ion |

| 287 | [M - OCH₃]⁺ | Loss of a methoxy radical from an ester group. |

| 259 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical. |

| 227 | [M - C₇H₇]⁺ | Loss of a benzyl radical. |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), often a base peak. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for generating the protonated molecule [M+H]⁺, while electron ionization (EI) will produce the molecular ion [M]⁺ and induce fragmentation.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

The most characteristic fragmentation is expected to be the cleavage of the benzylic ether bond, leading to the highly stable benzyl cation (or tropylium ion) at m/z 91.[5][6] This peak is often the base peak in the spectrum of benzyl ethers. Loss of the methoxy and carbomethoxy groups from the ester functionalities are also anticipated fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining predicted NMR, IR, and MS data, provides a robust framework for the structural verification of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. While experimental data is the gold standard, this in-depth predictive approach, grounded in fundamental spectroscopic principles, offers a reliable and scientifically sound methodology for researchers and drug development professionals. The detailed experimental protocols provide a clear path for acquiring high-quality data for this important pharmaceutical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

PubMed. (2021). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Doron Scientific. (2023, February 26). Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

Chemical Papers. (n.d.). Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | Benchchem [benchchem.com]

- 2. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- CAS#: 1246616-66-9 [m.chemicalbook.com]

- 3. diMethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5- | 1246616-66-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pharmacy180.com [pharmacy180.com]

The Biological Potential of 4-oxo-4H-pyran Scaffolds: From Privileged Structure to Therapeutic Candidate

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 4-oxo-4H-pyran core, particularly its benzo-fused analog known as the chromone scaffold, represents a "privileged structure" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets, thereby exhibiting a diverse array of pharmacological activities.[2] Naturally occurring in plants and fungi, compounds bearing this scaffold have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][4] This guide provides a comprehensive technical overview of the 4-oxo-4H-pyran scaffold, synthesizing field-proven insights into its synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols required for its evaluation.

The 4-oxo-4H-pyran Core: A Foundation for Diversity

The 4-oxo-4H-pyran, or γ-pyrone, ring is a six-membered oxygen-containing heterocycle that serves as a versatile template for drug design.[5] Its chemical stability and the potential for substitution at multiple positions allow for the fine-tuning of its physicochemical properties and biological activities.[2] The benzo-γ-pyrone skeleton, known as chromone, is particularly prevalent in natural products and synthetic compounds with pharmacological importance.[2][3]

Synthetic Strategies: Building the Core

The construction of the 4-oxo-4H-pyran ring system is a cornerstone of medicinal chemistry. Modern synthetic efforts prioritize efficiency, yield, and environmental sustainability ("green chemistry"). One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for synthesizing libraries of 4H-pyran derivatives.[6][7] These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures.[6][8] Catalysts for these reactions range from recyclable bionanocatalysts to simple bases, often allowing for synthesis under mild, solvent-free conditions.[6][9]

A general workflow for the synthesis and initial screening of novel pyran derivatives is outlined below. This process is iterative; initial biological data often informs the design of a second generation of compounds with improved potency or selectivity.

Caption: General workflow for synthesis and evaluation of 4-oxo-4H-pyran derivatives.

A Spectrum of Pharmacological Activities

The true potential of the 4-oxo-4H-pyran scaffold lies in its broad spectrum of biological activities. The substitution pattern around the core ring system plays a critical role in determining the specific pharmacological profile of a given derivative.[2]

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[3][10] Their mechanisms of action are diverse and often multi-targeted, making them attractive candidates for cancer chemotherapy.

Mechanisms of Action:

-

Apoptosis Induction: Many 4-oxo-4H-pyran derivatives induce programmed cell death. For example, some retinoid analogs with this scaffold trigger apoptosis through a cascade involving the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and activation of Jun N-terminal Kinase (JNK).[11]

-

Cell Cycle Arrest: Certain compounds can halt the cell cycle, preventing cancer cell proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression.[12]

-

Enzyme Inhibition: These scaffolds can serve as ligands for the ATP-binding sites of various kinases that are critical for cancer progression, such as Src tyrosine kinase.[13]

-

Microtubule Disruption: Some derivatives can inhibit tubulin polymerization, leading to the formation of defective mitotic spindles and subsequent mitotic arrest, a mechanism distinct from many traditional chemotherapeutics.[11]

Caption: Key anticancer mechanisms of 4-oxo-4H-pyran derivatives.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Furo[3,2-g]chrome-5-one Derivative | MCF-7 (Breast) | 0.056 | [2] |

| 4H-Pyran Derivative (4d) | HCT-116 (Colon) | 75.1 | [10][12] |

| 4H-Pyran Derivative (4k) | HCT-116 (Colon) | 85.88 | [10][12] |

| Selenium-containing Chromone | MCF-7 (Breast) | 1.7 - 9.9 |[14] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chromone derivatives have shown potent anti-inflammatory effects, often evaluated by their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that mimics infection.[1][3]

Mechanism of Action: The anti-inflammatory effects are frequently mediated by the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[15] By suppressing these pathways, the compounds downregulate the expression of pro-inflammatory enzymes (like inducible nitric oxide synthase, iNOS) and cytokines (like TNF-α and IL-1β).[15]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2-phenylethyl)chromone dimers | NO Inhibition (RAW264.7 cells) | 7.0 - 12.0 | [1] |

| Benzofuran/Benzopyran derivatives | PGE₂ Synthesis Inhibition | Comparable to Diclofenac |[16] |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. The 4-oxo-4H-pyran scaffold has yielded compounds with significant activity against a range of bacteria and fungi.[17][18][19]

Structure-Activity Relationship (SAR) Insights:

-

Gram-Positive Bacteria: SAR analysis has revealed that for the related 4-chromanone scaffold, hydroxyl groups at the 5- and 7-positions of the ring system significantly enhance antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[18]

-

Hydrophobicity: A hydrophobic substituent at the 2-position of the chromanone scaffold was also found to be a key element for potent antibacterial activity.[18]

-

Mechanism: Some of these compounds are believed to exert their effect by dissipating the bacterial membrane potential, which disrupts essential cellular processes and leads to cell death.[18]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Chromanone Derivative | MRSA | as low as 0.39 | [18] |

| Chromone Analog (from P. sclerotiorum) | P. aeruginosa (carbapenem-resistant) | 3.13 | [20] |

| Chromone-tetrazole hybrid | P. aeruginosa | 20 | [21] |

| Homoisoflavonoid Derivative | S. epidermidis | 128 |[22] |

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a formidable challenge to modern medicine.[23] Chromone derivatives have emerged as promising multi-target-directed ligands (MTDLs) capable of addressing the complex pathology of these diseases.[24][25]

Mechanisms of Action:

-

Enzyme Inhibition: They can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[24][25]

-

Anti-Aggregation: Several derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[24][26]

-

Antioxidant & Metal Chelation: The scaffold can be functionalized to scavenge free radicals and chelate metal ions like copper, both of which contribute to oxidative stress and neuronal damage in the brain.[26]

Quantitative Data Summary: Neuroprotective Activity

| Compound Class | Target / Activity | IC₅₀ / Result | Reference |

|---|---|---|---|

| 2-styrylchromone derivative (B22) | AChE Inhibition | 2.52 µM | [25] |

| Xanthone derivative | AChE Inhibition | 2.40 µM | [27] |

| Chromone-lipoic acid hybrid (19) | BuChE Inhibition | 7.55 µM | [26] |

| Diaportheone derivatives | Aβ Aggregation Inhibition | 74-80% |[24] |

Antiviral Activity

The 4-oxo-4H-pyran scaffold has also been explored for its antiviral properties.[17] Acylhydrazone derivatives of the related 4-oxo-4H-quinoline structure have shown potent activity against the Tobacco Mosaic Virus (TMV), with some compounds exceeding the efficacy of the commercial drug ribavirin.[28][29] The mechanism often involves binding to the viral coat protein, which can hinder the assembly and growth of the virus.[29]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. The choice of a specific assay is dictated by the biological activity being investigated.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the concentration of a 4-oxo-4H-pyran derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its cytotoxic or cytostatic effect.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Causality: LPS stimulation induces the expression of iNOS in macrophages, leading to the production of large amounts of NO, a key pro-inflammatory mediator. The Griess reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound, allowing for spectrophotometric quantification.

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation. This step assesses the compound's prophylactic potential.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.[1]

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of the test compound. Lack of turbidity after incubation indicates inhibition of growth.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, P. aeruginosa) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Future Perspectives

The 4-oxo-4H-pyran scaffold is a testament to the power of privileged structures in drug discovery.[1][3] Its synthetic tractability and wide-ranging biological activities ensure its continued relevance. Future research will likely focus on:

-

Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple targets, particularly for complex diseases like cancer and neurodegenerative disorders.[23]

-

Improving Pharmacokinetics: Addressing challenges such as poor oral bioavailability, which can limit the clinical translation of some derivatives.[19]

-

Novel Therapeutic Areas: Exploring the scaffold's potential against emerging infectious diseases and in metabolic disorders.[30]

By combining rational design, efficient synthesis, and robust biological evaluation, researchers can continue to unlock the immense therapeutic potential held within the 4-oxo-4H-pyran framework.

References

- Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (n.d.).

- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - NIH. (2020, June 15).

- Unveiling the Potent Biological Activities of Chromone Derivatives: A Meta-analysis - Benchchem. (n.d.).

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed Central. (n.d.).

- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.org. (n.d.).

- Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (n.d.).

- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2014, September 19).

- Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PubMed Central. (n.d.).

- Chromone derivatives in the pharmaceutical industry. - ResearchGate. (n.d.).

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).

- Antibacterial activity of chromone-tetrazoles and fluorine-containing... - ResearchGate. (n.d.).

- Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - Royal Society Publishing. (2020, July 1).

- Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. (n.d.).

- New chromone analog and pyrrole alkaloid produced by Penicillium sclerotiorum and their antibacterial activity - Taylor & Francis Online. (2022, June 21).

- Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven - Growing Science. (2019, April 6).

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed. (2022, January 31).

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025, May 9).

- Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System - SciELO. (n.d.).

- 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed. (2010, October 14).

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH. (n.d.).

- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC - NIH. (n.d.).

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … - OUCI. (n.d.).

- Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed. (2012, November 1).

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4 H-quinolin-1-yl Acylhydrazone Derivatives - PubMed. (2024, August 14).

- Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors - ResearchGate. (2025, August 6).

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. (2022, July 19).

- A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor - Oriental Journal of Chemistry. (n.d.).

- Efficient Synthesis and Anticancer Activities of Some Novel Functionalized (4-Oxo-4H-chromen-3-yl)-2-selenoxo-1,2-dihydropyrimidines | Request PDF - ResearchGate. (2025, August 5).

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (n.d.).

- 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (n.d.).

- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF - ResearchGate. (2025, August 7).

- Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-Dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - MDPI. (n.d.).

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 6. growingscience.com [growingscience.com]

- 7. mjbas.com [mjbas.com]

- 8. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]

- 11. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijrar.org [ijrar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 23. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4 H-quinolin-1-yl Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic Utility of Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, a polysubstituted 4-pyrone derivative, stands as a pivotal intermediate in the synthesis of contemporary antiviral therapeutics. Its discovery and development are intrinsically linked to the quest for more effective treatments for viral diseases, most notably in the production of the integrase inhibitor dolutegravir, a cornerstone of modern HIV therapy. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is presented below.

| Property | Value |

| CAS Number | 1246616-66-9[1][2] |

| Molecular Formula | C₁₆H₁₄O₇[3] |

| Molecular Weight | 318.28 g/mol [3][4] |

| Appearance | White crystalline powder |

| Boiling Point | 534.9±50.0 °C (Predicted)[3] |

| Density | 1.34±0.1 g/cm³ (Predicted)[3] |

| Flash Point | 238.9±30.2 °C[3] |

| Refractive Index | 1.567[3] |

The Genesis of a Key Intermediate: Discovery and Synthesis

The first documented synthesis of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is detailed in patent literature, specifically in documents such as US2012/22251 and EP2602260. This discovery was driven by the need for an efficient and scalable route to the core structure of dolutegravir.

The most common and efficient laboratory-scale synthesis involves a condensation reaction between methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate.[2] This method provides a high yield of the desired pyranone derivative.

Synthetic Workflow

Sources

The Benzyl Ether as a "Permanent" Protecting Group: A Qualified Statement

An In-depth Technical Guide to the Chemical Stability of Benzyloxy-Protected Pyran Compounds

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, benzyloxy-protected pyran compounds are indispensable intermediates. The benzyl (Bn) ether is a cornerstone protecting group, prized for its general robustness.[1][2] However, a nuanced understanding of its stability and lability under a spectrum of chemical environments is paramount for the strategic design and successful execution of multi-step synthetic routes. This guide provides a comprehensive exploration of the chemical stability of benzyloxy-protected pyrans, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

In the lexicon of carbohydrate chemistry, benzyl ethers are often categorized as "permanent" protecting groups, implying they can withstand a wide array of reaction conditions encountered during synthetic transformations.[3][4] This stability is attributed to the robust C-O bond of the ether linkage. Unlike silyl ethers or acetals, benzyl ethers are generally stable to a broad range of acidic and basic conditions, making them ideal for lengthy synthetic campaigns.[1][3]

However, the term "permanent" should be interpreted with caution. The stability of a benzyl ether is not absolute and is influenced by several factors, including the specific reaction conditions, the steric and electronic environment of the pyran ring, and the presence of other functional groups. A deep understanding of these nuances allows for the strategic deployment of benzyl ethers in complex orthogonal protecting group strategies.[4][5]

Stability Profile of Benzyloxy-Protected Pyrans

A systematic evaluation of the stability of benzyloxy-protected pyrans across different chemical environments reveals the versatility and limitations of this protecting group.

Stability Under Basic Conditions

Benzyl ethers exhibit excellent stability under a wide range of basic conditions. They are resistant to cleavage by common bases used in organic synthesis, such as:

-

Alkali metal hydroxides (e.g., NaOH, KOH)

-

Alkali metal carbonates (e.g., K₂CO₃)

-

Sodium hydride (NaH)[2]

-

Tertiary amines (e.g., triethylamine, pyridine)

-

Organometallic bases (e.g., LDA, t-BuOK)[6]

This robustness allows for a variety of synthetic manipulations on other parts of the pyran structure, such as the saponification of ester protecting groups, without affecting the benzyl ethers.[1]

Stability Under Acidic Conditions

The stability of benzyl ethers under acidic conditions is more nuanced. While generally stable to mild acidic conditions (e.g., acetic acid), they can be cleaved by strong Brønsted or Lewis acids.[2][6] This lability is a function of the acid strength, temperature, and reaction time.

-

Mild Acids: Benzyl ethers are typically stable to conditions used for the removal of acid-labile protecting groups like trityl ethers or silyl ethers when carefully controlled.[2]

-

Strong Brønsted Acids: Reagents such as HBr, BCl₃, and BBr₃ can effectively cleave benzyl ethers.[2]

-

Lewis Acids: The outcome with Lewis acids like BF₃·OEt₂ and SnCl₄ can vary depending on the substrate and reaction conditions, ranging from cleavage to no reaction.[2]

It is crucial to note that the anomeric O-benzyl group can exhibit different reactivity compared to other positions on the pyran ring, often being more labile under acidic conditions.

Stability Towards Oxidative and Reductive Reagents

Benzyl ethers are generally stable to a variety of common oxidizing and reducing agents, which is a key feature of their utility. However, specific reagents are employed for their deliberate cleavage.

-

Oxidative Stability: They are stable to many common oxidants like KMnO₄, OsO₄, and CrO₃/pyridine.[6] However, specific oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, especially with photochemical activation.[6][7] Ozone can also be used for their oxidative removal.[8]

-

Reductive Stability: Benzyl ethers are stable to hydride reducing agents such as LiAlH₄ and NaBH₄.[6] Their primary mode of cleavage is, in fact, reductive.

Key Deprotection Strategies: Understanding the "Why"

The selective removal of benzyl ethers is a critical step in the synthesis of the target molecule. The choice of deprotection method is dictated by the presence of other functional groups and the desired outcome.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenation is the most common and mildest method for the deprotection of benzyl ethers.[2][9][10] This method involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9][11]

Causality Behind the Choice: This method is favored for its neutral reaction conditions, which preserve most other functional groups, including esters, amides, and many other protecting groups.[1] The byproducts, toluene and the deprotected alcohol, are easily separated.

Experimental Protocol: Global Debenzylation of a Perbenzylated Pyran

-

Dissolution: Dissolve the benzyloxy-protected pyran (1.0 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[2]

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a dedicated hydrogenation apparatus).[2]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2] The filtrate is then concentrated under reduced pressure to yield the deprotected pyran.

Workflow for Catalytic Hydrogenolysis

Caption: Workflow for benzyl ether deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenation: An Alternative to H₂ Gas

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient alternative.[12] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Common Hydrogen Donors:

Causality Behind the Choice: This method avoids the need for specialized hydrogenation equipment and can sometimes offer different selectivity profiles. For instance, using formic acid as the hydrogen donor can require a larger amount of palladium catalyst.[6][12]

Acid-Catalyzed Cleavage: For Robust Substrates

As mentioned, strong acids can cleave benzyl ethers. This method is generally less favored due to the harsh conditions, which can affect other acid-sensitive functional groups like glycosidic bonds or other protecting groups.[6]

Experimental Protocol: Acid-Catalyzed Debenzylation with BCl₃

-

Inert Atmosphere: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the benzyloxy-protected pyran (1.0 mmol) in anhydrous dichloromethane (10 mL).[9]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[9]

-

Reagent Addition: Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (5.0 mmol, 5 equivalents) dropwise to the stirred solution.[9]

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.[9]

-

Quenching: Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.[9]

-

Work-up: Allow the reaction mixture to warm to room temperature and concentrate under reduced pressure. Co-evaporate the residue with methanol to remove boron salts. The crude product can be purified by silica gel chromatography.[9]

Oxidative Cleavage: A Niche Application

Oxidative cleavage of benzyl ethers is less common for global deprotection but can be useful in specific contexts, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether, which is significantly more labile to oxidation.[6][7] However, even unsubstituted benzyl ethers can be cleaved oxidatively.

Reagents for Oxidative Cleavage:

-

DDQ: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, often with photoirradiation.[6][7]

-

Ozone: O₃, followed by a reductive workup or treatment with a base.[8]

Causality Behind the Choice: This method can be advantageous when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[7]

Mechanism of DDQ-Mediated Oxidative Debenzylation

Caption: Simplified mechanism of oxidative debenzylation using DDQ.

Factors Influencing Stability and Reactivity

The ease of benzyl ether cleavage is not uniform and is influenced by several structural and electronic factors.

Steric Hindrance

Steric hindrance around the benzyloxy group can significantly impact the rate of deprotection, particularly in catalytic hydrogenolysis.[13][14] A sterically congested benzyl ether may require longer reaction times, higher catalyst loading, or elevated pressure to achieve complete removal. In some cases, sterically hindered benzyl ethers that are resistant to hydrogenolysis can be removed using alternative methods like photochemical bromination.[13]

Electronic Effects

The electronic nature of the pyran ring and any substituents can influence the stability of the benzyl ether. Electron-withdrawing groups can affect the reactivity of adjacent functionalities. For example, the anomeric effect and the orientation of substituents can influence the stability of the pyranose ring and, consequently, the accessibility and reactivity of the benzyl ethers.[15]

Orthogonal Protection Strategies

The true power of the benzyl ether as a protecting group is realized in orthogonal protection strategies.[4][5] An orthogonal set of protecting groups allows for the selective deprotection of one type of group in the presence of others. The stability of benzyl ethers to a wide range of conditions allows for the removal of other protecting groups without affecting the benzyl ethers.

Table 1: Comparative Stability of Benzyl Ethers and Other Common Alcohol Protecting Groups

| Protecting Group | Stable To | Labile To |

| Benzyl (Bn) Ether | Mild Acid, Strong Base, Hydrides, Most Oxidants | Catalytic Hydrogenolysis, Strong Acids, Dissolving Metals, DDQ/hν |

| Silyl Ethers (TBS, TIPS) | Catalytic Hydrogenolysis, Basic Conditions | Fluoride Ions, Acidic Conditions |

| Acetals (MOM, THP) | Basic Conditions, Nucleophiles, Reductive Conditions | Acidic Conditions |

| Esters (Acetate, Benzoate) | Catalytic Hydrogenolysis, Acidic Conditions | Basic Conditions (Saponification), Nucleophiles |

This orthogonality is fundamental to the synthesis of complex oligosaccharides.[1]

Potential Side Reactions and Considerations

While benzyl ether manipulations are generally reliable, potential side reactions should be considered.

-

Benzyl Group Migration: Although less common than acyl group migration, under certain conditions, benzyl group migration between adjacent hydroxyl groups can occur.[16][17][18][19]

-